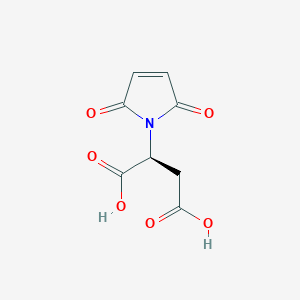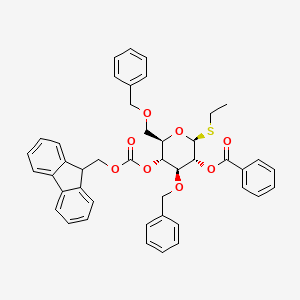
(2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including benzyloxy, ethylthio, and benzoate, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the tetrahydro-2H-pyran ring, followed by the introduction of the benzyloxy and ethylthio groups. The final steps involve the attachment of the benzoate group and the fluorenylmethoxycarbonyl (Fmoc) protecting group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate: can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzoate group can be reduced to a benzyl alcohol.
Substitution: The benzyloxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group would yield a sulfoxide or sulfone, while reduction of the benzoate group would produce benzyl alcohol.
Applications De Recherche Scientifique
(2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the benzyloxy groups may interact with hydrophobic pockets in proteins, while the ethylthio group could form covalent bonds with cysteine residues.
Comparaison Avec Des Composés Similaires
(2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl benzoate: can be compared with other similar compounds, such as:
(2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(methylthio)tetrahydro-2H-pyran-3-yl benzoate: Similar structure but with a methylthio group instead of an ethylthio group.
(2S,3R,4S,5R,6R)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-4-(benzyloxy)-6-((benzyloxy)methyl)-2-(ethylthio)tetrahydro-2H-pyran-3-yl acetate: Similar structure but with an acetate group instead of a benzoate group.
These comparisons highlight the unique features of This compound , such as its specific functional groups and their potential interactions with biological targets.
Propriétés
Formule moléculaire |
C44H42O8S |
|---|---|
Poids moléculaire |
730.9 g/mol |
Nom IUPAC |
[(2S,3R,4S,5R,6R)-2-ethylsulfanyl-5-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate |
InChI |
InChI=1S/C44H42O8S/c1-2-53-43-41(51-42(45)32-20-10-5-11-21-32)40(48-27-31-18-8-4-9-19-31)39(38(50-43)29-47-26-30-16-6-3-7-17-30)52-44(46)49-28-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37/h3-25,37-41,43H,2,26-29H2,1H3/t38-,39-,40+,41-,43+/m1/s1 |
Clé InChI |
XIBAURCVNLJBSH-ABYWANGZSA-N |
SMILES isomérique |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OCC6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
SMILES canonique |
CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OCC6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12868414.png)
![2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12868415.png)
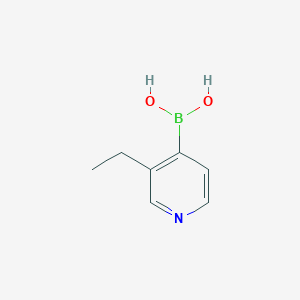

![2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12868421.png)

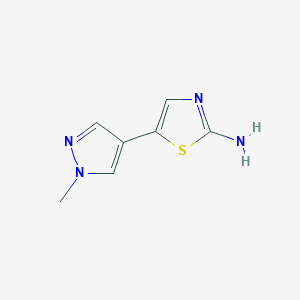
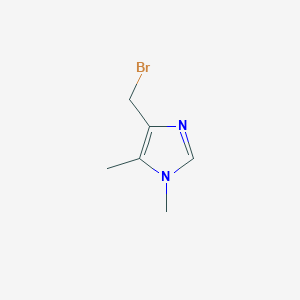
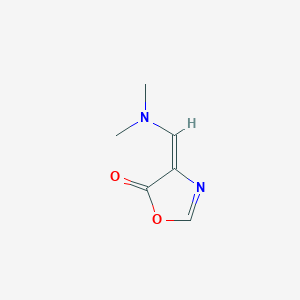
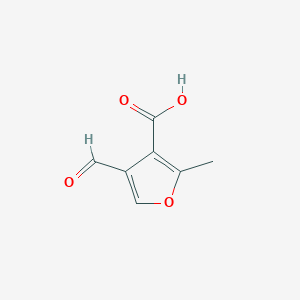

![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)
